molecular formula C20H24O3 B14203047 3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione CAS No. 827606-22-4

3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione

Cat. No.: B14203047
CAS No.: 827606-22-4
M. Wt: 312.4 g/mol
InChI Key: IFVXYXVBTWTJDV-UHFFFAOYSA-N
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Description

3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione is an organic compound with a complex structure that includes a cyclohexyl group, a methyl group, and an isopropoxy group attached to a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of naphthalene-1,4-dione with cyclohexyl and methyl groups, followed by the introduction of the isopropoxy group through an etherification reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to hydroquinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione exerts its effects involves interactions with various molecular targets. The naphthalene-1,4-dione core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in research to study the compound’s potential as an anticancer agent, as ROS can damage cancer cells more selectively than normal cells.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound shares the isopropoxy group but has a different core structure.

    3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: This compound has a similar naphthalene-1,4-dione core but different substituents.

Uniqueness

3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

827606-22-4

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-cyclohexyl-6-methyl-2-propan-2-yloxynaphthalene-1,4-dione

InChI

InChI=1S/C20H24O3/c1-12(2)23-20-17(14-7-5-4-6-8-14)18(21)16-11-13(3)9-10-15(16)19(20)22/h9-12,14H,4-8H2,1-3H3

InChI Key

IFVXYXVBTWTJDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=C(C2=O)C3CCCCC3)OC(C)C

Origin of Product

United States

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